molecular formula C23H23BrN2O2 B11119141 Azepan-1-yl[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]methanone

Azepan-1-yl[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B11119141
M. Wt: 439.3 g/mol
InChI Key: ANEQGPWXPSADTC-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of an azepane ring, a bromine atom, and a methoxyphenyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Bromine Atom: Bromination of the quinoline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst.

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(AZEPANE-1-CARBONYL)-2-(4-METHOXYPHENYL)-6-METHYLQUINOLINE
  • 4-(AZEPANE-1-CARBONYL)-1-CYCLOPROPYLPYRROLIDIN-2-ONE
  • 4-(AZEPANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-2-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE

Uniqueness

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C23H23BrN2O2

Molecular Weight

439.3 g/mol

IUPAC Name

azepan-1-yl-[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C23H23BrN2O2/c1-28-18-9-6-16(7-10-18)22-15-20(19-14-17(24)8-11-21(19)25-22)23(27)26-12-4-2-3-5-13-26/h6-11,14-15H,2-5,12-13H2,1H3

InChI Key

ANEQGPWXPSADTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCCC4

Origin of Product

United States

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